molecular formula C12H13F3N2O3S B2803110 Ethyl 2-{[1-allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetate CAS No. 866143-11-5

Ethyl 2-{[1-allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetate

Cat. No.: B2803110
CAS No.: 866143-11-5
M. Wt: 322.3
InChI Key: FBTPOZZRYNXHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[1-allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetate is a chemical compound . It is available for purchase from various suppliers .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the search results . This could be due to the novelty of the compound or the lack of published research on it.

Scientific Research Applications

Multi-Component Synthesis Applications

  • Tandem Multi-Component Synthesis : Ethyl 2-{[1-allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetate is utilized in the five-component reaction leading to the formation of various diastereomers of tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones. This process involves a tandem Mannich-enamine-substitution sequence, highlighting the compound's utility in complex synthetic procedures (Raja & Perumal, 2006).

Chemical Transformation and Synthesis

  • Iodocyclization and Cyclization Reactions : The compound is involved in iodocyclization leading to the formation of various thiazolo[3,2-a]pyrimidin-4-ium triiodides. This process is essential for the synthesis of new and complex chemical structures, demonstrating the compound's role in advanced chemical synthesis (Frolova, Kim, & Slepukhin, 2016).

  • Synthesis of Anti-inflammatory Compounds : It's a precursor in synthesizing various derivatives exhibiting significant anti-inflammatory activity, highlighting its importance in medicinal chemistry (Jakubkienė et al., 2002).

  • Facile Access to Functionalized Thiazines : This compound is integral in the synthesis of ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates, demonstrating its versatility in creating diverse and functionalized chemical entities (Indumathi, Kumar, & Perumal, 2007).

Applications in Organic Chemistry

  • Synthesis of Pyrimidine and Thiazole Derivatives : It plays a crucial role in the synthesis of various pyrimidine and thiazole derivatives, essential components in numerous pharmaceuticals and organic compounds (Veretennikov & Pavlov, 2013).

  • Formation of Complex Lactam Structures : this compound contributes to the formation of complex lactam structures, illustrating its significance in synthesizing advanced organic molecules (Campaigne, Folting, Huffman, & Selby, 1981).

Properties

IUPAC Name

ethyl 2-[6-oxo-1-prop-2-enyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3S/c1-3-5-17-9(18)6-8(12(13,14)15)16-11(17)21-7-10(19)20-4-2/h3,6H,1,4-5,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTPOZZRYNXHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=CC(=O)N1CC=C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.